PEG6-Tos

概述

描述

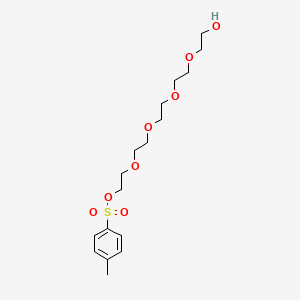

Polyethylene glycol 6-tosylate (PEG6-Tos) is a derivative of polyethylene glycol (PEG) that contains a tosyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, while the tosyl group acts as a good leaving group for nucleophilic substitution reactions . This compound is widely used in various fields, including drug delivery and bioconjugation, due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions

PEG6-Tos is typically synthesized by reacting polyethylene glycol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature . The resulting product is purified by precipitation or chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

PEG6-Tos primarily undergoes nucleophilic substitution reactions due to the presence of the tosyl group, which is a good leaving group . It can also participate in other types of reactions, such as oxidation and reduction, depending on the functional groups present in the molecule it reacts with .

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the tosyl group to a hydroxyl group.

Major Products

The major products formed from these reactions depend on the nucleophile or reagent used. For example, reacting this compound with an amine will yield a PEG6-amine derivative, while oxidation with hydrogen peroxide will produce a PEG6-tosylate oxide .

科学研究应用

Bioconjugation

PEG6-Tos is primarily utilized as a non-cleavable linker in bioconjugation processes. Its azide functional group allows for "click" chemistry applications, facilitating the stable attachment of drugs to targeting moieties or biomolecules. This property enhances the pharmacokinetics and bioavailability of therapeutic agents by improving their solubility and circulation time in biological systems.

Drug Delivery Systems

The compound plays a crucial role in developing photoresponsive amphiphilic azobenzene-PEG self-assemblies that form supramolecular nanostructures for drug delivery. These systems can encapsulate therapeutic agents, releasing them in response to specific stimuli, thereby improving treatment efficacy.

Synthesis of PROTACs

This compound has been employed in synthesizing proteolysis-targeting chimeras (PROTACs), which are innovative molecules designed to induce targeted protein degradation. This application is particularly relevant in cancer therapy, where selective degradation of oncogenic proteins can enhance therapeutic outcomes.

Nanoparticle Functionalization

The compound is used to functionalize nanoparticles, improving their stability and targeting capabilities for drug delivery applications. By modifying the surface properties of nanoparticles with this compound, researchers can enhance their interaction with biological membranes and improve cellular uptake .

Case Study 1: Development of PROTACs

In a study by Gill et al. (2009), this compound was integral in synthesizing PROTACs that target specific oncogenic proteins. The incorporation of this linker facilitated efficient protein degradation, showcasing its potential in targeted cancer therapies.

Case Study 2: Imaging Applications

Research by Tan et al. (2010) highlighted the use of this compound in developing imaging agents for magnetic resonance imaging (MRI). The stable labeling enabled precise tracking of tumor microenvironments, illustrating the compound's utility beyond drug delivery.

作用机制

The mechanism of action of PEG6-Tos involves the tosyl group acting as a leaving group in nucleophilic substitution reactions. The polyethylene glycol spacer increases solubility and biocompatibility, making it suitable for use in drug delivery and bioconjugation .

相似化合物的比较

Similar Compounds

Polyethylene glycol 4-tosylate (PEG4-Tos): Similar to PEG6-Tos but with a shorter polyethylene glycol spacer.

Polyethylene glycol 8-tosylate (PEG8-Tos): Similar to this compound but with a longer polyethylene glycol spacer.

Polyethylene glycol 12-tosylate (PEG12-Tos): Similar to this compound but with an even longer polyethylene glycol spacer.

Uniqueness

This compound is unique due to its optimal spacer length, which provides a balance between solubility and reactivity . This makes it particularly useful in applications where both properties are essential, such as in drug delivery and bioconjugation .

生物活性

Introduction

PEG6-Tos, a polyethylene glycol (PEG) derivative, is recognized for its role in bioconjugation and drug delivery applications. Specifically, it serves as a non-cleavable linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative molecules designed for targeted protein degradation. This article explores the biological activity of this compound, including its chemical properties, applications, and case studies that highlight its significance in modern medicinal chemistry.

- Molecular Formula : C19H31N3O8S

- Molecular Weight : 461.5 g/mol

- Purity : >95%

- Functional Groups : Azide and Tosyl groups

- Solubility : Enhanced solubility in aqueous environments due to PEG structure

Comparison with Related Compounds

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Azide-PEG3-OH | Azide, Hydroxyl | Shorter PEG chain; more hydrophilic |

| Azide-PEG4-OH | Azide, Hydroxyl | Intermediate PEG length; versatile |

| Azido-PEG11-Amine | Azide, Amine | Longer PEG chain; suitable for amine coupling |

| Azide-PEG-NHS Ester | Azide, NHS Ester | Reactive NHS group; suitable for amine coupling |

| Mal-PEG-Azide | Maleimide, Azide | Maleimide allows thiol coupling |

1. Bioconjugation

This compound is primarily utilized as a linker in bioconjugation processes. Its azide functional group allows for "click" chemistry reactions, facilitating the stable attachment of drugs to targeting moieties or biomolecules. This enhances the pharmacokinetics of therapeutic agents by improving their solubility and circulation time in biological systems.

2. PROTAC Synthesis

As a PEG-based PROTAC linker, this compound is crucial in synthesizing molecules that exploit the ubiquitin-proteasome system for targeted protein degradation. This mechanism has significant implications for cancer therapy and other diseases where protein overexpression is problematic.

3. Drug Delivery Systems

This compound has been incorporated into photoresponsive amphiphilic azobenzene–PEG self-assemblies. These structures demonstrate light-controlled reversible assembly and disassembly, enabling precise drug delivery mechanisms that respond to external stimuli.

Case Study 1: Development of PROTACs

A study explored the synthesis of PROTACs using this compound as a linker. The results indicated that these compounds effectively targeted specific proteins for degradation, showcasing enhanced selectivity and reduced off-target effects compared to traditional therapies .

Case Study 2: Drug Delivery Mechanisms

Research involving azobenzene–PEG self-assemblies demonstrated that this compound facilitated the formation of supramolecular nanostructures capable of controlled drug release. These findings suggest potential applications in treating conditions requiring precise dosing regimens .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing PEG6-Tos with high purity in academic research?

- Methodological Answer : Optimize reaction conditions (e.g., molar ratios, solvent selection, temperature) using controlled tosylation of PEG5. Monitor reaction progress via TLC or HPLC, and purify via column chromatography with silica gel (eluent: dichloromethane/methanol gradient). Confirm purity using H NMR (absence of residual tosyl chloride peaks at δ 7.7–7.8 ppm) and mass spectrometry .

Q. How can researchers characterize this compound for reproducibility in conjugation experiments?

- Methodological Answer : Employ a multi-technique approach:

- FTIR : Confirm tosyl group presence (S=O stretching at ~1360 cm, aromatic C-H at ~3100 cm).

- NMR : Integrate peaks for ethylene glycol protons (δ 3.5–3.7 ppm) and tosyl aromatic protons (δ 7.3–7.8 ppm).

- MALDI-TOF : Validate molecular weight consistency (±2 Da tolerance).

- HPLC : Assess batch-to-batch variability using reverse-phase C18 columns .

Q. What are the primary applications of this compound in experimental drug delivery systems?

- Methodological Answer : Use this compound as a heterobifunctional linker for:

- Protein conjugation : React tosyl group with thiols (e.g., cysteine residues) under pH 7–7.

- Nanoparticle functionalization : Optimize PEGylation density by varying reaction time (e.g., 4–24 hrs) and characterize hydrodynamic radius via DLS .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound reactivity data across different solvent systems?

- Methodological Answer : Apply systematic error analysis:

Control experiments : Compare reaction rates in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.

Statistical validation : Use ANOVA to assess solvent effect significance (p < 0.05).

Mechanistic studies : Conduct DFT calculations to model solvent-PEG6-Tos interactions .

Q. What experimental design frameworks are optimal for studying this compound stability under physiological conditions?

- Methodological Answer : Structure the study using the PICOT framework :

- Population : this compound in PBS (pH 7.4, 37°C).

- Intervention : Time-dependent stability (0–72 hrs).

- Comparison : Stability in acidic (pH 5.0) vs. neutral conditions.

- Outcome : Degradation kinetics (HPLC quantification).

- Time : Sampling intervals (0, 24, 48, 72 hrs). Validate with Arrhenius modeling .

Q. How can researchers address low conjugation efficiency when using this compound with hydrophobic substrates?

- Methodological Answer : Optimize using a Design of Experiments (DoE) approach:

- Variables : Solvent polarity (e.g., DMF vs. THF), temperature (25–50°C), molar excess (1.2–5x).

- Response surface : Model efficiency via LC-MS.

- Validation : Repeat high-efficiency conditions (n=3) with error bars <5% .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible studies?

- Methodological Answer : Implement Quality by Design (QbD) principles:

- Critical parameters : Control moisture (Karl Fischer titration <0.1%), reaction time (±5 mins).

- Process analytical technology (PAT) : Use in-line FTIR for real-time monitoring.

- Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. Data Analysis & Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. MS) for this compound derivatives?

- Methodological Answer :

Q. How can researchers ensure ethical reporting of this compound toxicity in preclinical studies?

属性

IUPAC Name |

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O8S/c1-16-2-4-17(5-3-16)26(19,20)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-18/h2-5,18H,6-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSODVVYOWINKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。